molecular formula C9H17NO2 B1485494 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol CAS No. 2146167-66-8

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol

Cat. No. B1485494
CAS RN: 2146167-66-8
M. Wt: 171.24 g/mol
InChI Key: YQKSQDLXYUKFEM-RKDXNWHRSA-N
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Description

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is a compound that contains a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a similar compound, has been studied, including its vibrational spectra, NBO, and UV-spectral analysis . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

Piperidines have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition, one-pot synthesis of certain piperidin-4-one derivatives using greener deep eutectic solvent media has been reported .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” can be utilized in intra- and intermolecular reactions to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find extensive use in over twenty classes of pharmaceuticals and alkaloids.

Pharmacological Applications

The pharmacological significance of piperidine derivatives is well-documented. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” has potential applications in the development of new drugs due to its structural flexibility and functional adaptability. It can be a precursor for compounds with varied biological activities, playing a significant role in the discovery and evaluation of potential drugs containing the piperidine moiety .

HIV Treatment Research

This compound has been explored for its efficacy in the treatment of HIV. Piperidin-4-ol derivatives, including “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol”, have been synthesized and evaluated for their potential as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells. The development of novel CCR5 antagonists using this compound could lead to effective treatments for HIV-1 .

Chemokine Receptor CCR5 Blockade

Beyond HIV treatment, the blockade of the chemokine receptor CCR5 has broader implications. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” derivatives can be designed to target CCR5, offering a therapeutic strategy for diseases where CCR5 plays a role. This includes certain autoimmune diseases and cancers where CCR5 is implicated in disease progression .

Green Chemistry Applications

The compound’s derivatives can be synthesized using greener chemistry approaches, such as deep eutectic solvent media. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” can contribute to the development of more sustainable pharmaceutical manufacturing processes .

Drug Design and Discovery

The structural features of “1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol” make it an attractive scaffold for drug design. Its versatility allows for the creation of a diverse array of compounds with potential pharmacological activities. Researchers can leverage this compound in the design and synthesis of novel drugs with improved efficacy and reduced side effects .

Mechanism of Action

While the specific mechanism of action for 1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol is not available, it’s known that many piperidine derivatives have been found to exhibit various biological activities . For instance, compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is also toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclobutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSQDLXYUKFEM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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